molecular formula C29H36ClN5O3S B2659924 3-{6-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 689770-27-2

3-{6-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

Cat. No.: B2659924
CAS No.: 689770-27-2
M. Wt: 570.15
InChI Key: ODZOWGLZZYIFJF-UHFFFAOYSA-N
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Description

3-{6-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a useful research compound. Its molecular formula is C29H36ClN5O3S and its molecular weight is 570.15. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Research on compounds with similar structures to "3-{6-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one" has led to the development of new synthetic methodologies. For instance, the synthesis of tetrahydro[1,3]oxazinothieno[2,3-c]isoquinolinone compounds and their derivatives has been explored, providing insights into nucleophilic substitution reactions and the preparation of heterocyclic rings containing the tetrahydropyrimidothienoisoquinoline moiety (Zaki, Radwan, & El-Dean, 2017). These methodologies are crucial for the development of novel pharmacological agents by allowing for the structural modification of core molecules.

Pharmacological Applications

The pharmacological potential of compounds structurally related to "this compound" has been a significant area of research. For example, derivatives of 4-(7,7-dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)morpholine have shown promising antiviral activity against avian paramyxo virus, highlighting the therapeutic potential of these compounds in treating viral infections (Selvakumar, Gujjar, Subbiah, & Elango, 2018).

Antimicrobial Activities

The antimicrobial properties of new series of compounds incorporating structures similar to the compound have been investigated, showing significant activity against various bacterial and fungal strains. This suggests a potential application in developing new antimicrobial agents to combat resistant pathogens (Patel, Patel, Kumari, & Chikhalia, 2012).

Luminescent Properties and Electron Transfer

Studies on piperazine substituted naphthalimide model compounds have provided insights into their luminescent properties and photo-induced electron transfer mechanisms. These findings have implications for the development of new materials in the field of optoelectronics and sensors (Gan, Chen, Chang, & Tian, 2003).

Properties

IUPAC Name

3-[6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl]-6-morpholin-4-yl-2-sulfanylidene-4aH-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36ClN5O3S/c1-21-6-7-22(30)19-26(21)33-11-13-34(14-12-33)27(36)5-3-2-4-10-35-28(37)24-20-23(32-15-17-38-18-16-32)8-9-25(24)31-29(35)39/h6-9,19-20,24H,2-5,10-18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFKRMMKUNSUNBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CCCCCN3C(=O)C4C=C(C=CC4=NC3=S)N5CCOCC5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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